Methyl 5-(but-2-yn-1-yloxy)picolinate
Description
Methyl 5-(but-2-yn-1-yloxy)picolinate is a picolinic acid derivative characterized by a methyl ester group at the 2-position and a but-2-yn-1-yloxy substituent at the 5-position of the pyridine ring. This compound belongs to a broader class of aromatic aldehydes and esters with applications in pharmaceuticals, agrochemicals, and materials science. Its structural uniqueness lies in the acetylenic ether moiety (but-2-yn-1-yloxy), which confers distinct electronic and steric properties compared to other picolinate derivatives.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 5-but-2-ynoxypyridine-2-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-3-4-7-15-9-5-6-10(12-8-9)11(13)14-2/h5-6,8H,7H2,1-2H3 |
InChI Key |
VPTGNTAKXDTXNG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC1=CN=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 5-(but-2-yn-1-yloxy)picolinate with four analogs from , focusing on structural features, spectroscopic data, synthesis, and safety profiles.
Structural and Functional Group Differences
| Compound Name | Substituent Position & Functional Groups | Key Structural Features |
|---|---|---|
| This compound | 5-position: but-2-yn-1-yloxy; 2-position: methyl ester | Acetylenic ether, ester group |
| Methyl 6-((2-Formyl-4-methoxyphenoxy)methyl)picolinate (3) | 6-position: phenoxy-methyl with formyl/methoxy groups | Aromatic aldehyde, methoxy, ester |
| Methyl 2-((2-Formyl-4-methoxyphenoxy)methyl)isonicotinate (4) | 2-position: phenoxy-methyl; isonicotinate core | Isonicotinic acid derivative, aldehyde |
| Methyl 3-((2-Formyl-4-methoxyphenoxy)methyl)picolinate (5) | 3-position: phenoxy-methyl | Altered substitution pattern on pyridine ring |
| Methyl 5-((2-Formyl-4-methoxyphenoxy)methyl)picolinate (6) | 5-position: phenoxy-methyl with formyl/methoxy | Analogous to target compound but with phenyl |
Key Observations :
- The but-2-yn-1-yloxy group in the target compound introduces a linear, electron-deficient alkyne, contrasting with the aryloxy-methyl groups in analogs 3–4. This difference likely enhances reactivity in click chemistry or cross-coupling reactions.
- The ester group at the 2-position is common across all compounds, but substitution patterns (e.g., 3- vs. 5-position) influence electronic properties and intermolecular interactions .
Spectroscopic Data Comparison
Notes:
- The alkyne protons in the target compound are expected to appear as a singlet due to symmetry, whereas analogs with formyl groups show distinct aldehyde proton signals.
- Mass differences reflect variations in molecular weight due to substituents (e.g., formylphenoxy groups add ~90 amu vs. butynyloxy) .
Key Differences :
- The acetylenic ether in the target compound may pose higher flammability risks (e.g., decomposition to CO/NOx) compared to non-alkynyl analogs .
- Analog 3–6 derivatives lack alkyne-related hazards but share ester-associated risks (e.g., hydrolysis under acidic/basic conditions) .
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